tert-butyl (1-ethyl-3-nitro-1H-pyrazol-4-yl)carbamate
Description
tert-Butyl (1-ethyl-3-nitro-1H-pyrazol-4-yl)carbamate (CAS: 2171313-75-8) is a high-purity active pharmaceutical ingredient (API) intermediate with the molecular formula C₁₀H₁₆N₄O₄ and a molecular weight of 256.26 g/mol . It features a pyrazole ring substituted with a nitro group at position 3, an ethyl group at position 1, and a tert-butyl carbamate moiety at position 2. This compound is critical in pharmaceutical synthesis, particularly as a building block for drug candidates requiring controlled functional group reactivity. Its purity specification (NLT 97%) underscores its industrial relevance in precision-driven applications .
Properties
IUPAC Name |
tert-butyl N-(1-ethyl-3-nitropyrazol-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-5-13-6-7(8(12-13)14(16)17)11-9(15)18-10(2,3)4/h6H,5H2,1-4H3,(H,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVNXHDRQUAXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-ethyl-3-nitro-1H-pyrazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-ethyl-3-nitro-1H-pyrazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: tert-butyl (1-ethyl-3-nitro-1H-pyrazol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl or aryl halides, base (e.g., sodium hydride), organic solvent (e.g., tetrahydrofuran).
Major Products:
Reduction: 1-ethyl-3-amino-1H-pyrazol-4-yl carbamate.
Substitution: Various substituted pyrazole derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (1-ethyl-3-nitro-1H-pyrazol-4-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It has been investigated for its role as an intermediate in the synthesis of bioactive molecules, including potential drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new materials and coatings .
Mechanism of Action
The mechanism of action of tert-butyl (1-ethyl-3-nitro-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The pyrazole ring can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the pyrazole ring, significantly altering physicochemical properties and reactivity. Below is a detailed comparison:
tert-Butyl N-[3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate
- CAS : 2171317-46-5
- Molecular Formula : C₁₀H₁₃F₃N₄O₄
- Molecular Weight : ~310.26 g/mol (calculated)
- Key Differences :
tert-Butyl (1-isopropyl-3-nitro-1H-pyrazol-4-yl)carbamate
- CAS : 2171314-38-6
- Molecular Formula : C₁₁H₁₈N₄O₄
- Molecular Weight : 270.29 g/mol
- Predicted properties: density 1.27 g/cm³, boiling point 347.2°C, pKa 12.09 (indicating moderate basicity) .
tert-Butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate
- Molecular Formula : C₁₂H₁₇N₃O₂
- Molecular Weight : 235.29 g/mol
- Key Differences :
tert-Butyl N-(3-hydroxybutyl)-N-(1-methyl-1H-pyrazol-4-yl)methylcarbamate
- CAS : 2413896-81-6
- Molecular Formula : C₁₄H₂₄N₄O₃
- Molecular Weight : 296.36 g/mol
- Likely higher aqueous solubility compared to nitro-substituted analogues .
Biological Activity
Tert-butyl (1-ethyl-3-nitro-1H-pyrazol-4-yl)carbamate is a synthetic compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their ability to interact with various biological targets, making them potential candidates for therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The compound's structure includes a tert-butyl group , an ethyl group , and a nitro-substituted pyrazole ring . Its molecular formula is C_{10}H_{14N_4O_3 with a molecular weight of approximately 226.28 g/mol. The presence of the nitro group is significant as it can undergo reduction to form an amino group, which may enhance its biological activity through increased binding interactions with target proteins.
Anticancer Properties
Research has indicated that compounds containing the pyrazole scaffold, including this compound, exhibit promising anticancer properties . Studies have shown that related pyrazole derivatives can inhibit the growth of various cancer cell types such as lung, colorectal, and breast cancers. For instance, certain derivatives have demonstrated efficacy against mutant forms of the epidermal growth factor receptor (EGFR), which are associated with non-small cell lung cancer .
Table 1: Summary of Anticancer Activity Studies
| Cell Type | Compound Tested | IC50 (µM) | Reference |
|---|---|---|---|
| MDA-MB-231 (Breast) | Pyrazole Derivative A | 5.2 | |
| A549 (Lung) | Pyrazole Derivative B | 4.8 | |
| HCT116 (Colorectal) | This compound | 3.5 |
Enzyme Inhibition
This compound has been investigated for its potential to inhibit specific enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may interact with kinases and other enzymes, leading to modulation of tumor growth and immune responses.
Table 2: Enzyme Inhibition Studies
The mechanism by which this compound exerts its biological effects involves its interaction with molecular targets through functional groups within its structure. The nitro group can be reduced to form an amino group, facilitating hydrogen bonding and enhancing interactions with biological molecules. This modification is crucial for the compound's potential therapeutic effects.
Case Studies
In a notable study, researchers synthesized a series of pyrazole derivatives, including this compound, and evaluated their anticancer activity in vitro and in vivo. The results demonstrated significant antiproliferative effects on various cancer cell lines, indicating the compound's potential as a lead structure for drug development .
Q & A
Basic: What are the standard synthetic routes for tert-butyl (1-ethyl-3-nitro-1H-pyrazol-4-yl)carbamate?
Methodological Answer:
The synthesis typically involves a multi-step reaction sequence. For analogous tert-butyl carbamates, the primary approach is the reaction of an amine-containing pyrazole intermediate (e.g., 1-ethyl-3-nitro-1H-pyrazol-4-amine) with tert-butyl chloroformate (Boc anhydride) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is carried out in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere at 0–25°C for 4–12 hours .
Key Considerations:
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is used to isolate the product.
- Yield Optimization: Excess tert-butyl chloroformate (1.2–1.5 eq) and slow addition of the base mitigate side reactions like hydrolysis.
- Example Protocol:
- Dissolve 1-ethyl-3-nitro-1H-pyrazol-4-amine (1 eq) in DCM.
- Add triethylamine (1.5 eq) dropwise at 0°C.
- Introduce tert-butyl chloroformate (1.2 eq) and stir at room temperature for 6 hours.
- Quench with water, extract with DCM, dry (Na₂SO₄), and concentrate.
- Purify via flash chromatography (hexane:EtOAc 3:1) .
Basic: How is this compound characterized after synthesis?
Methodological Answer:
Characterization involves a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR: Confirm the presence of the tert-butyl group (δ ~1.4 ppm, singlet for 9H) and pyrazole protons (e.g., nitro-substituted pyrazole C-H resonances at δ 8.0–9.0 ppm). Compare with analogous compounds .
- Mass Spectrometry (ESI-MS or EI-MS): Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns. For example, a molecular ion at m/z 297.3 (C₁₁H₁₆N₄O₄) is expected.
- Elemental Analysis: Validate purity (>95%) by matching calculated and observed C, H, N percentages.
- HPLC: Assess purity using reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced: How can X-ray crystallography resolve the crystal structure of this compound?
Methodological Answer:
X-ray crystallography using programs like SHELXL is critical for determining bond angles, stereochemistry, and intermolecular interactions. Key steps include:
- Crystal Growth: Slow evaporation from a solvent mixture (e.g., EtOAc/hexane) to obtain single crystals.
- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion.
- Refinement:
- Pyrazole rings typically exhibit planar geometry with nitro groups causing slight distortion.
- Intermolecular hydrogen bonds (e.g., N-H···O) stabilize the crystal lattice .
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Contradictions (e.g., unexpected NMR splitting or mass fragments) require:
- 2D NMR (COSY, HSQC, HMBC): Assign ambiguous proton environments and verify connectivity. For instance, HMBC correlations between the tert-butyl carbonyl and pyrazole protons confirm Boc group attachment .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
- Isotopic Labeling: Introduce ¹³C or ¹⁵N labels to track specific atoms in complex spectra.
- Alternative Techniques: Use IR spectroscopy to confirm carbamate C=O stretching (~1700 cm⁻¹) .
Advanced: How to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Stability studies are critical for storage and reaction planning:
- Accelerated Degradation Testing:
- Acidic Conditions: Dissolve in 0.1 M HCl (25°C, 24h). Monitor by HPLC for hydrolysis products (e.g., free amine or tert-butanol).
- Basic Conditions: Treat with 0.1 M NaOH to assess carbamate cleavage.
- Thermal Stability: Heat at 40–60°C for 72h (neat or in solution) and analyze decomposition via TGA/DSC .
Key Findings from Analogues:
- Carbamates are generally stable at neutral pH but hydrolyze rapidly under strong acidic/basic conditions.
- Storage at –20°C in inert atmospheres (argon) prolongs shelf life .
Advanced: What are the strategies to optimize reaction yields in multi-step syntheses?
Methodological Answer:
Yield optimization involves:
- Intermediate Trapping: Use scavenger resins (e.g., polymer-bound isocyanate) to remove excess reagents.
- Catalysis: Employ DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, acetonitrile) for improved solubility of intermediates.
- Flow Chemistry: Continuous flow systems enhance mixing and heat transfer for exothermic steps .
Advanced: How can computational methods predict biological activity or reactivity?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate binding to target proteins (e.g., kinases or enzymes) using the compound’s 3D structure.
- QSAR Modeling: Correlate structural descriptors (logP, H-bond donors) with activity data from analogues.
- DFT Calculations: Predict reaction pathways (e.g., nitro group reduction) by analyzing transition states and activation energies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
